molecular formula C21H19NO B14757907 N-tritylacetamide CAS No. 1596-25-4

N-tritylacetamide

Cat. No.: B14757907
CAS No.: 1596-25-4
M. Wt: 301.4 g/mol
InChI Key: PJUMEOWQWKXNLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Tritylacetamide (C₂₃H₂₁NO) is a trityl-protected acetamide derivative, characterized by a triphenylmethyl (trityl) group attached to the nitrogen atom of acetamide. This compound is primarily utilized in synthetic organic chemistry as a protective intermediate for primary amides. The trityl group serves as a protective moiety, enabling selective reactions at the amide nitrogen while shielding it from undesired side reactions .

Properties

CAS No.

1596-25-4

Molecular Formula

C21H19NO

Molecular Weight

301.4 g/mol

IUPAC Name

N-tritylacetamide

InChI

InChI=1S/C21H19NO/c1-17(23)22-21(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16H,1H3,(H,22,23)

InChI Key

PJUMEOWQWKXNLX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: N-tritylacetamide can be synthesized through the reaction of tritylamine with acetic anhydride. The reaction typically involves the use of a solvent such as dichloromethane and a base like pyridine to facilitate the reaction. The mixture is stirred at room temperature, and the product is purified through recrystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the large-scale application of the aforementioned synthetic route. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: N-tritylacetamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form tritylacetamide oxide.

    Reduction: Reduction reactions can convert it to tritylamine.

    Substitution: It can participate in nucleophilic substitution reactions, where the trityl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products:

Scientific Research Applications

N-tritylacetamide has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other trityl compounds and as a protecting group for amines.

    Biology: It is studied for its potential role in biological systems, particularly in the stabilization of certain biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-tritylacetamide involves its interaction with various molecular targets. The trityl group can stabilize reactive intermediates, making it useful in synthetic chemistry. In biological systems, it may interact with proteins and enzymes, affecting their function and stability. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Key Properties :

  • Molecular Weight : 335.42 g/mol
  • Melting Point : 214–215°C (literature value)
  • Synthesis : N-Tritylacetamide is synthesized via the reaction of tritylamine with acetyl chloride or acetic anhydride under mild conditions, followed by detritylation using trifluoroacetic acid (TFA) to yield primary amides .

Comparison with Similar Compounds

Structural and Functional Analogues

N,N-Diethylacetamide (CAS 685-91-6)

  • Structure : CH₃CON(CH₂CH₃)₂
  • Molecular Weight : 115.18 g/mol
  • Applications : Industrial solvent, polymer processing agent, and intermediate in pharmaceutical synthesis .
  • Safety : Classified as hazardous due to respiratory and dermal toxicity; ≥99% purity in commercial grades .

N-Dodecylacetamide (CAS 3886-80-4)

  • Structure : CH₃CONH(CH₂)₁₁CH₃
  • Molecular Weight : 227.39 g/mol
  • Applications : Surfactant and lubricant additive due to its long alkyl chain.
  • Safety : Requires stringent handling protocols; causes eye and skin irritation .

N-(4-Chloro-2-(trifluoromethyl)phenyl)acetamide

  • Structure : CH₃CONH-C₆H₃(Cl)(CF₃)
  • Applications : Research chemical in agrochemical and medicinal studies .
  • Synthesis : Derived from substituted anilines and acetyl chloride .

Pharmacologically Active Analogues

Nitrotriazole-Based Acetamides (e.g., Compounds 2, 3, 13, 15)

  • Structure : Acetamides with nitrotriazole or nitroimidazole substituents .
  • Activity: Broad-spectrum antitrypanosomal agents with IC₅₀ values <1 µM against Trypanosoma brucei .
  • Advantage Over this compound : Direct biological activity vs. This compound’s role as a synthetic intermediate .

N-Benzylacetoacetamide

  • Structure : CH₃COCH₂CONHCH₂C₆H₅
  • Applications : Precursor in β-lactam antibiotic synthesis .

Fluorinated Analogues

N-(Trifluoroacetoxy)-2,2,2-trifluoroacetamide

  • Structure : CF₃CONH-O-COCF₃
  • Applications : Fluorinating agent in peptide and carbohydrate chemistry .
  • Reactivity : Highly electrophilic due to trifluoroacetyl groups, unlike the inert trityl group in this compound .

Comparative Data Table

Compound CAS Number Molecular Weight (g/mol) Key Functional Groups Primary Applications
This compound Not provided 335.42 Trityl, acetamide Amide protection
N,N-Diethylacetamide 685-91-6 115.18 Diethyl, acetamide Industrial solvent
N-Dodecylacetamide 3886-80-4 227.39 Dodecyl, acetamide Surfactant
Nitrotriazole Acetamide Not provided ~250–300 Nitrotriazole Antitrypanosomal agent
N-Benzylacetoacetamide 5438-89-7 191.23 Benzyl, ketone β-Lactam synthesis

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.